2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one
Overview
Description
2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both pyrimidine and indole moieties. The presence of these rings imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are both efficient and environmentally benign is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3H-pyrimido[4,5-B]indole: Lacks the tetrahydro moiety, which may affect its biological activity.
5,6,7,8-Tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one: :
Properties
IUPAC Name |
2-amino-3,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H2,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSNKHKDBCXDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)N=C(NC3=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187790 | |
Record name | 2-Amino-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188062-45-5 | |
Record name | 2-Amino-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188062-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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